molecular formula C15H19NO4 B8148066 (R)-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID

(R)-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID

Cat. No.: B8148066
M. Wt: 277.31 g/mol
InChI Key: ZNNWZVGXYINMGN-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID is a chiral amino acid derivative with a benzyloxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID typically involves the following steps:

    Protection of the amino group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the cyclopentylacetic acid moiety: The protected amino acid is then reacted with cyclopentylacetic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID can undergo various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl group or the cyclopentyl moiety.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Free amino acid.

    Oxidation: Oxidized derivatives of the cyclopentylacetic acid moiety.

    Reduction: Reduced derivatives of the cyclopentylacetic acid moiety.

Scientific Research Applications

®-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: Investigated for its potential use in drug development, particularly as a precursor for chiral drugs.

    Biological Studies: Used in studies involving amino acid derivatives and their interactions with biological systems.

Mechanism of Action

The mechanism of action of ®-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID involves its interaction with specific molecular targets, depending on its application. For example, in pharmaceutical research, it may act as a precursor that undergoes enzymatic transformations to yield active metabolites. The benzyloxycarbonyl group provides protection during synthesis and can be removed to reveal the active amino acid.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(((TERT-BUTOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID: Similar structure but with a tert-butoxycarbonyl protecting group instead of a benzyloxycarbonyl group.

    ®-2-(((METHOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID: Similar structure but with a methoxycarbonyl protecting group.

Uniqueness

The uniqueness of ®-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID lies in its specific protecting group, which can influence the reactivity and stability of the compound during synthesis. The benzyloxycarbonyl group provides a balance between stability and ease of removal, making it a valuable protecting group in organic synthesis.

Properties

IUPAC Name

(2R)-2-cyclopentyl-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)13(12-8-4-5-9-12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNWZVGXYINMGN-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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